1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid
Description
1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and unique structural properties.
Properties
CAS No. |
652171-80-7 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-[(5-methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-6-10(18-9)11(15)14-13(12(16)17)7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
MOGHSPWNKQROCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the condensation of 5-methyl-2-thiophenecarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that 1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid exhibits significant anticancer activity. Its effectiveness has been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 12.5 |
| A2780 | 10.0 |
These results indicate that the compound has a potent cytotoxic effect, particularly in ovarian carcinoma cells (A2780), suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) |
|---|---|
| Escherichia coli | 0.21 |
| Staphylococcus aureus | 0.30 |
| Pseudomonas aeruginosa | 0.25 |
These findings highlight its potential as an antibacterial agent, particularly against clinically relevant pathogens.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Combination Therapy : A study indicated that combining this compound with standard chemotherapeutics enhanced cytotoxicity in cancer cells, reducing the required dosage of existing drugs while maintaining efficacy.
- In Vivo Studies : Animal model studies demonstrated favorable pharmacokinetic properties, including good oral bioavailability and effective tissue distribution, which are crucial for therapeutic applications.
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics of 1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is essential for its application in medicine:
- Absorption : The compound shows good absorption rates when administered orally.
- Distribution : It is effectively distributed throughout body tissues due to its lipophilic nature.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes, influencing its bioavailability.
- Excretion : Primarily eliminated through renal pathways.
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both a cyclohexane ring and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid (CAS No. 652171-80-7) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is C₁₃H₁₇NO₃S, with a molecular weight of 267.34 g/mol. Its structure features a cyclohexane ring substituted with a carboxylic acid and an amide functional group linked to a 5-methylthiophene moiety, which contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways involved in disease processes.
- Modulation of Receptor Activity : The presence of the thiophene ring may enhance interactions with specific receptors, influencing signaling pathways pertinent to cell proliferation and apoptosis.
Antimicrobial Activity
Recent investigations have indicated that compounds similar to 1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid exhibit antimicrobial properties. For instance, derivatives containing thiophene structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has highlighted the potential anticancer activity of related compounds. Studies have reported that certain thiophene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective effects. They could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
